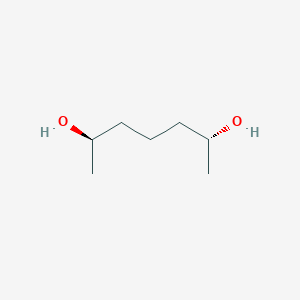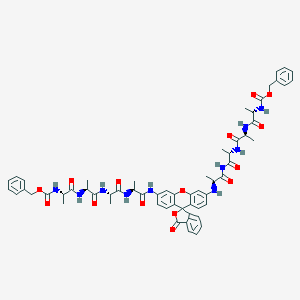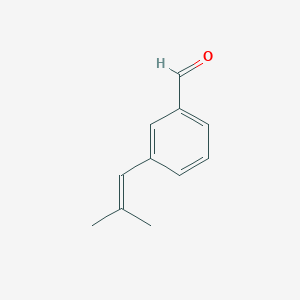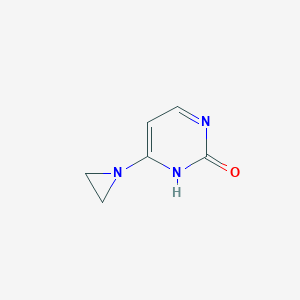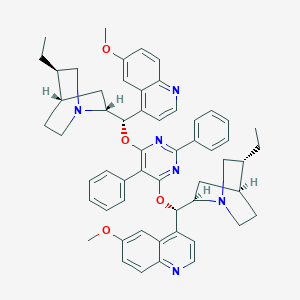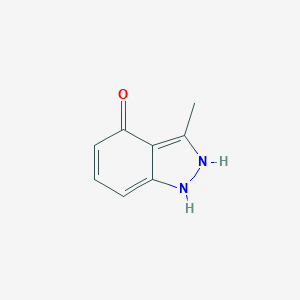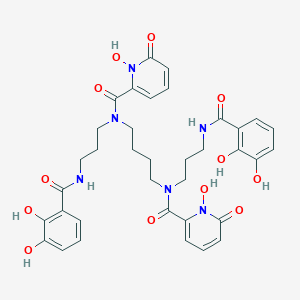
3,4,3-LI(Dicam-dihopo)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,3-LI(Dicam-dihopo) is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound belongs to the family of dihydropyridine derivatives and has shown promising results in biological and chemical studies. In
科学的研究の応用
3,4,3-LI(Dicam-dihopo) has shown promising results in various scientific research applications. It has been studied for its potential use in treating neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma. Furthermore, 3,4,3-LI(Dicam-dihopo) has also been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.
作用機序
The mechanism of action of 3,4,3-LI(Dicam-dihopo) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of various diseases. Additionally, it has been shown to have an affinity for certain receptors in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3,4,3-LI(Dicam-dihopo) has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. Additionally, it has been shown to have neuroprotective effects, which may contribute to its potential use in treating neurological disorders.
実験室実験の利点と制限
One of the advantages of using 3,4,3-LI(Dicam-dihopo) in lab experiments is its relatively low toxicity. Additionally, it is easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 3,4,3-LI(Dicam-dihopo) is its limited solubility in water, which may affect its bioavailability in certain experiments.
将来の方向性
There are several future directions for research on 3,4,3-LI(Dicam-dihopo). One potential direction is to further investigate its potential use in treating neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with various enzymes and receptors in the body. Furthermore, there is potential for 3,4,3-LI(Dicam-dihopo) to be used in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of 3,4,3-LI(Dicam-dihopo) involves the reaction of 4-(3,4-dichlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with 2-(4-isopropyl-phenyl)ethylamine in the presence of a coupling agent. The reaction yields 3,4,3-LI(Dicam-dihopo) as a white crystalline powder, which can be purified using various methods such as recrystallization and chromatography.
特性
CAS番号 |
146980-29-2 |
|---|---|
製品名 |
3,4,3-LI(Dicam-dihopo) |
分子式 |
C36H40N6O12 |
分子量 |
748.7 g/mol |
IUPAC名 |
N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-N-[4-[3-[(2,3-dihydroxybenzoyl)amino]propyl-(1-hydroxy-6-oxopyridine-2-carbonyl)amino]butyl]-1-hydroxy-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C36H40N6O12/c43-27-13-3-9-23(31(27)47)33(49)37-17-7-21-39(35(51)25-11-5-15-29(45)41(25)53)19-1-2-20-40(36(52)26-12-6-16-30(46)42(26)54)22-8-18-38-34(50)24-10-4-14-28(44)32(24)48/h3-6,9-16,43-44,47-48,53-54H,1-2,7-8,17-22H2,(H,37,49)(H,38,50) |
InChIキー |
CVQHQOHIQZEXLQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O |
正規SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O |
同義語 |
1,14-bis(2,3-dihydroxybenzoyl)-5,10-bis(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane 3,4,3-LI(diCAM-diHOPO) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







